1-Ethyl-4-(phenoxymethyl)piperidine
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Overview
Description
1-Ethyl-4-(phenoxymethyl)piperidine is a piperidine derivative, a class of compounds known for their significant role in medicinal chemistry Piperidine itself is a six-membered heterocycle containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Ethyl-4-(phenoxymethyl)piperidine can be synthesized through various methods. One common approach involves the alkylation of 4-(phenoxymethyl)piperidine with ethyl halides under basic conditions. The reaction typically uses a strong base like sodium hydride or potassium tert-butoxide to deprotonate the piperidine nitrogen, followed by the addition of ethyl halide to form the desired product.
Industrial Production Methods: Industrial production of this compound often involves continuous flow chemistry techniques to ensure high yield and purity. These methods utilize automated systems to control reaction parameters precisely, reducing the risk of side reactions and improving overall efficiency.
Chemical Reactions Analysis
Types of Reactions: 1-Ethyl-4-(phenoxymethyl)piperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon, converting the compound into more saturated derivatives.
Substitution: Nucleophilic substitution reactions can occur at the phenoxymethyl group, where nucleophiles like amines or thiols replace the phenoxy group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium on carbon or other hydrogenation catalysts.
Substitution: Nucleophiles like amines, thiols, and alcohols under basic or acidic conditions.
Major Products Formed:
Oxidation: N-oxides and other oxidized derivatives.
Reduction: Saturated piperidine derivatives.
Substitution: Various substituted piperidine derivatives depending on the nucleophile used.
Scientific Research Applications
1-Ethyl-4-(phenoxymethyl)piperidine has diverse applications in scientific research, including:
Chemistry: Used as a building block for synthesizing more complex molecules, particularly in the development of pharmaceuticals.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the production of specialty chemicals and as an intermediate in organic synthesis.
Mechanism of Action
The mechanism of action of 1-Ethyl-4-(phenoxymethyl)piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various physiological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects.
Comparison with Similar Compounds
1-Ethyl-4-(methoxymethyl)piperidine: Similar structure but with a methoxy group instead of a phenoxy group.
1-Ethyl-4-(chloromethyl)piperidine: Contains a chloromethyl group, leading to different reactivity and applications.
1-Ethyl-4-(hydroxymethyl)piperidine: Features a hydroxymethyl group, affecting its solubility and biological activity.
Uniqueness: 1-Ethyl-4-(phenoxymethyl)piperidine is unique due to the presence of the phenoxymethyl group, which imparts distinct chemical properties and potential biological activities. This structural feature differentiates it from other piperidine derivatives and makes it a valuable compound for various applications.
Properties
IUPAC Name |
1-ethyl-4-(phenoxymethyl)piperidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO/c1-2-15-10-8-13(9-11-15)12-16-14-6-4-3-5-7-14/h3-7,13H,2,8-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXCAGKVUCGLSFH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCC(CC1)COC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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